molecular formula C15H23NO2 B13220106 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid

4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid

Cat. No.: B13220106
M. Wt: 249.35 g/mol
InChI Key: NBWPCHVAYWYRBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid is an organic compound with the molecular formula C15H23NO2 It is characterized by the presence of a butanoic acid moiety linked to a tert-butylphenyl group via a methylamino bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylbenzylamine and butanoic acid derivatives.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride: A hydrochloride salt form of the compound with similar properties.

    4-((Tert-butoxycarbonyl)methyl)amino]butanoic acid: A related compound with a tert-butoxycarbonyl group.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its tert-butylphenyl group and methylamino bridge contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

4-[(4-tert-butylphenyl)methylamino]butanoic acid

InChI

InChI=1S/C15H23NO2/c1-15(2,3)13-8-6-12(7-9-13)11-16-10-4-5-14(17)18/h6-9,16H,4-5,10-11H2,1-3H3,(H,17,18)

InChI Key

NBWPCHVAYWYRBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.